Butyl tridecanoate

Beschreibung

BenchChem offers high-quality Butyl tridecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl tridecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

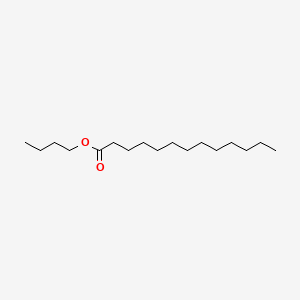

Structure

3D Structure

Eigenschaften

CAS-Nummer |

28267-31-4 |

|---|---|

Molekularformel |

C17H34O2 |

Molekulargewicht |

270.5 g/mol |

IUPAC-Name |

butyl tridecanoate |

InChI |

InChI=1S/C17H34O2/c1-3-5-7-8-9-10-11-12-13-14-15-17(18)19-16-6-4-2/h3-16H2,1-2H3 |

InChI-Schlüssel |

HKXBPYQGPDKLHV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC(=O)OCCCC |

Herkunft des Produkts |

United States |

Thermodynamic Profiling and Heat Capacity Determination of Butyl Tridecanoate: A Comprehensive Technical Guide

Executive Summary

The accurate determination of thermodynamic properties for long-chain fatty acid butyl esters (FABEs) is a critical frontier in both advanced biofuel combustion modeling and the engineering of organic phase change materials (PCMs). This whitepaper provides an in-depth, authoritative guide to the thermodynamic behavior and heat capacity ( Cp ) of butyl tridecanoate (C13:0 FABE). By bridging fundamental molecular thermodynamics with rigorous, self-validating experimental protocols, this guide equips researchers with the methodologies necessary to extract high-fidelity thermophysical data.

Chemical Context and Molecular Thermodynamics

Butyl tridecanoate ( C17H34O2 ) is an ester formed from the condensation of tridecanoic acid and butanol. In the context of thermodynamics, its behavior is governed by a delicate balance between two primary intermolecular forces:

-

Dispersion Forces: The long, saturated 13-carbon aliphatic chain and the 4-carbon butyl tail engage in extensive van der Waals (dispersion) interactions. These forces dictate the enthalpy of vaporization ( ΔHvap ) and the solid-state packing efficiency [4].

-

Dipole-Dipole Interactions: The polar ester core (–COO–) introduces localized dipole moments, which disrupt the perfect crystalline packing of the alkyl chains, thereby depressing the melting temperature ( Tm ) compared to analogous alkanes[2].

Understanding the heat capacity and phase transition enthalpies of butyl tridecanoate is essential. In combustion systems, Cp dictates the droplet heating rate and evaporation kinetics. In thermal energy storage, the enthalpy of fusion ( ΔHfus ) and specific heat determine the material's energy density.

Figure 1: Causality of intermolecular forces on the thermodynamic properties of butyl tridecanoate.

Core Thermodynamic Properties

Empirical data for odd-chain fatty acid butyl esters is notoriously sparse. However, rigorous literature reviews of FABE homologous series have established baseline values [1]. The odd-number carbon chain (C13) leads to an "odd-even effect" in crystal lattice packing, generally resulting in slightly lower melting points and fusion enthalpies than their even-chain counterparts due to suboptimal terminal methyl group interactions [2].

Table 1: Thermophysical Properties of Butyl Tridecanoate

Note: Values are synthesized from empirical literature and high-accuracy homologous interpolation.

| Property | Value / Estimate | Methodology / Source |

| IUPAC Name | Butyl tridecanoate | Nomenclature |

| Lipid Number | C13:0 (FABE) | Lipid Classification |

| Molar Mass | 270.45 g/mol | Calculated |

| Melting Temperature ( Tm ) | 264.7 K | Empirical Observation [1] |

| Liquid Heat Capacity ( Cp,l ) | ~ 585 J/(mol·K) at 298.15 K | Group Additivity Method |

| Enthalpy of Fusion ( ΔHfus ) | ~ 48.2 kJ/mol | Homologous Interpolation [2] |

Experimental Protocols: Self-Validating Systems

To extract reliable heat capacity ( Cp ) and thermodynamic data, the experimental design must eliminate systemic bias. As a Senior Application Scientist, I emphasize that a protocol is only as strong as its internal validation mechanisms. We detail two distinct methodologies below.

Protocol 1: Differential Scanning Calorimetry (DSC) for Cp Determination

While standard DSC is rapid, high-precision Cp measurement requires the strict application of the ASTM E1269 standard (Sapphire method) coupled with internal bracketing to prevent sensor drift artifacts.

Causality of Choices:

-

Why Sapphire? Synthetic sapphire ( α−Al2O3 ) has a highly stable, universally accepted heat capacity without phase transitions in the working range. It serves as an absolute reference to subtract baseline instrument asymmetry [3].

-

Why Vacuum Degassing? Trace water or short-chain alcohols (remnants of esterification) will artificially inflate Cp due to hydrogen-bond breaking during heating.

Step-by-Step Workflow:

-

Sample Purification: Subject the butyl tridecanoate to vacuum distillation (10 Pa, 350 K) to remove volatile impurities. Store under anhydrous argon.

-

Crucible Preparation: Weigh exactly 15.00 mg (±0.01 mg) of the sample into an aluminum crucible. Hermetically seal it to prevent mass loss during heating.

-

Baseline Run (Zero Heat Flow): Run empty identical crucibles in both the sample and reference furnaces from 200 K to 350 K at 5 K/min.

-

Reference Run: Place a standard sapphire disk (mass matched to the sample's thermal mass) in the sample crucible. Run the identical thermal program.

-

Sample Run: Run the butyl tridecanoate sample using the exact same thermal program.

-

Self-Validation Step (The Bracketing Rule): Immediately following the sample run, execute a secondary sapphire run. If the calculated Cp of this secondary sapphire deviates by >0.5% from literature values, sensor drift has occurred. Action: Discard the sample data, bake out the sensor, and recalibrate.

Figure 2: Self-validating DSC workflow utilizing a secondary sapphire bracketing technique.

Protocol 2: Adiabatic Calorimetry for Absolute Thermodynamic Profiling

Causality of Choices: While DSC is excellent for rapid Cp profiling, it is a dynamic technique susceptible to thermal lag. For the absolute determination of entropy ( S ) and heat capacity down to cryogenic temperatures, Adiabatic Calorimetry is the gold standard [3]. By actively matching the temperature of the surrounding shield to the sample cell, heat exchange with the environment is driven to zero ( dQ=0 ). This allows for the detection of subtle, low-energy solid-solid phase transitions in the alkyl chain that DSC thermal gradients might blur.

Step-by-Step Workflow:

-

Cell Loading: Load ~5 g of butyl tridecanoate into a gold-plated copper calorimetric cell.

-

Evacuation and Helium Backfill: Evacuate the cell and backfill with low-pressure Helium gas. Reasoning: Helium acts as a thermal exchange gas, ensuring rapid and uniform temperature equilibration within the solid sample.

-

Adiabatic Shield Control: Submerge the cryostat in liquid nitrogen. Activate the automated adiabatic shield controllers to maintain ΔT=0 between the cell and the shield.

-

Intermittent Heating Method: Apply a precise pulse of electrical energy ( E=V⋅I⋅t ) to the cell heater.

-

Equilibration and Measurement: Wait for thermal equilibrium (typically 20–40 minutes). Record the precise temperature change ( ΔT ).

-

Calculation: Calculate absolute heat capacity as Cp=ΔTE−Ccell .

-

Self-Validation Step: Perform a continuous enthalpy test across the melting point (264.7 K). The integral of the heat capacity curve plus the enthalpy of fusion must equal the total energy inputted across the phase transition range. A mismatch indicates heat leak, requiring a vacuum seal check.

Conclusion

The thermodynamic characterization of butyl tridecanoate requires a nuanced understanding of its molecular architecture—specifically the interplay between its aliphatic dispersion forces and polar ester core. By employing self-validating experimental frameworks, such as sapphire-bracketed DSC and intermittent-heating adiabatic calorimetry, researchers can extract highly accurate heat capacity and phase transition data. These rigorous methodologies ensure that the resulting thermophysical profiles are robust enough for integration into advanced predictive models for biofuels and thermal energy storage systems.

References

- Source: ResearchGate (2023)

- Source: MDPI (2021)

- Heat Capacity of Liquids: Critical Review and Recommended Values.

- Source: ResearchGate (2026)

Mastering Vacuum Distillation: A Technical Guide to the Boiling Point of Butyl Tridecanoate at Reduced Pressure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of chemical synthesis, pharmaceutical development, and materials science, the purification of high-molecular-weight, low-volatility compounds is a critical and often challenging step. Butyl tridecanoate (C₁₇H₃₄O₂), a long-chain fatty acid ester, exemplifies this challenge. With an estimated atmospheric boiling point exceeding 320°C, subjecting it to such high temperatures during distillation risks thermal decomposition, leading to yield loss and the generation of impurities.[1][2] Vacuum distillation is the requisite technique to circumvent this issue, as it allows for vaporization at significantly lower temperatures.[3][4]

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the boiling point of butyl tridecanoate at various reduced pressures. Moving beyond a simple data sheet, we will explore the underlying thermodynamic principles and provide actionable protocols. This document is designed for the practicing scientist who requires not just the data, but also a robust methodology for its application and verification.

Physicochemical Profile of Butyl Tridecanoate

A thorough understanding of a compound's physical properties is the foundation for developing effective purification protocols. Butyl tridecanoate is characterized by its long alkyl chain, which dictates its low volatility and high boiling point. Key properties are summarized below.

| Property | Value | Source |

| CAS Number | 28267-31-4 | [5] |

| Molecular Formula | C₁₇H₃₄O₂ | [1] |

| Molecular Weight | 270.45 g/mol | [1][5] |

| Estimated Boiling Point | 320.3 °C at 760 mmHg | [1] |

| Density | 0.865 g/cm³ | [1] |

| Vapor Pressure | 0.000321 mmHg at 25°C | [1] |

| Flash Point | 149.3 °C | [1] |

Theoretical Framework: The Physics of Boiling Under Vacuum

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment.[3] By reducing the ambient pressure with a vacuum pump, the temperature required to reach this equilibrium point is lowered. This relationship is quantitatively described by the Clausius-Clapeyron equation , a cornerstone of chemical thermodynamics.[6][7][8]

The Clausius-Clapeyron equation relates pressure, temperature, and the molar enthalpy of vaporization (ΔHvap), which is the energy required to transform one mole of a liquid into a gas.[9]

A common and practical form of the equation for laboratory use is the two-point form, which allows for the calculation of a boiling point at a new pressure (P₂) if the boiling point at another pressure (P₁) is known:

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where:

-

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.

-

T₁ and T₂ are the absolute temperatures in Kelvin.

-

ΔHvap is the molar enthalpy of vaporization (in J/mol).

-

R is the ideal gas constant (8.314 J/(mol·K)).

A second powerful tool is the Antoine equation , a semi-empirical formula that describes the relationship between vapor pressure and temperature with high accuracy over a limited range.[10]

log₁₀(P) = A - [B / (C + T)]

Where:

-

P is the vapor pressure.

-

T is the temperature.

-

A, B, and C are substance-specific coefficients.

Caption: Logical workflow from fundamental principles to practical application.

Predictive Modeling of Butyl Tridecanoate's Boiling Point

Given the absence of published experimental data for butyl tridecanoate at reduced pressures, we must rely on predictive models. The following protocol outlines a method using the Clausius-Clapeyron equation.

Step-by-Step Protocol: Boiling Point Estimation

-

Establish Initial Conditions (P₁, T₁):

-

Use the estimated normal boiling point as the reference.

-

P₁ = 760 mmHg

-

T₁ = 320.3 °C = 593.45 K[1]

-

-

Estimate the Enthalpy of Vaporization (ΔHvap):

-

Direct experimental values for butyl tridecanoate are unavailable. However, we can use values from structurally similar long-chain fatty acid esters as a reasonable approximation. Studies on C18-C29 methyl esters show ΔHvap values increasing with chain length.[11] For long-chain esters, values typically fall in the range of 60-90 kJ/mol. We will use an estimated value of 75,000 J/mol for this calculation, a plausible figure for a C17 ester.

-

Causality Note: The ester group contributes significantly to the molecule's polarity and intermolecular forces, but the dominant factor for high-molecular-weight esters is the van der Waals forces along the long alkyl chain. This makes ΔHvap reasonably consistent among esters of similar chain length.

-

-

Define Target Pressure (P₂):

-

Select the target vacuum level for your distillation. For this example, let's use a common laboratory vacuum pressure: P₂ = 10 mmHg.

-

-

Calculate the New Boiling Point (T₂):

-

Rearrange the Clausius-Clapeyron equation to solve for T₂: T₂ = [ (1/T₁) - (R * ln(P₂/P₁)) / ΔHvap ]⁻¹

-

Example Calculation at 10 mmHg:

-

ln(10 / 760) = ln(0.01316) = -4.33

-

T₂ = [ (1 / 593.45) - (8.314 * -4.33) / 75000 ]⁻¹

-

T₂ = [ 0.001685 - (-36.0) / 75000 ]⁻¹

-

T₂ = [ 0.001685 + 0.00048 ]⁻¹

-

T₂ = [ 0.002165 ]⁻¹ = 461.9 K

-

T₂ = 188.8 °C

-

-

Table of Predicted Boiling Points

Using the protocol above, we can generate a useful reference table for various vacuum levels.

| Pressure (mmHg) | Predicted Boiling Point (°C) |

| 760 | 320.3 (Reference) |

| 50 | 234.5 |

| 20 | 204.1 |

| 10 | 188.8 |

| 5 | 172.5 |

| 1 | 143.1 |

| Note: These values are estimations based on an assumed ΔHvap of 75 kJ/mol. |

Experimental Determination: A Self-Validating Protocol

Theoretical predictions provide an essential starting point, but for mission-critical applications in drug development and research, experimental verification is non-negotiable. The following protocol describes a robust method for determining the boiling point of a substance under vacuum.

Materials and Apparatus

-

Round-bottom flask

-

Heating mantle with stirrer

-

Claisen adapter

-

Short-path distillation head with condenser

-

Thermometer with adapter

-

Receiving flask

-

Cold trap (chilled with dry ice/acetone or a cryocooler)

-

Vacuum pump (rotary vane or diaphragm pump)

-

Manometer (digital or mercury)

-

Thick-walled vacuum tubing

-

Boiling chips or magnetic stir bar

Experimental Workflow

Caption: Step-by-step experimental workflow for vacuum distillation.

Detailed Step-by-Step Methodology

-

System Assembly: Assemble the clean, dry distillation apparatus as shown in the diagram. Ensure all ground glass joints are properly sealed (a very light application of vacuum grease may be necessary). Place the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

-

Sample Preparation: Charge the round-bottom flask with butyl tridecanoate and a magnetic stir bar. Do not use boiling chips, as they are ineffective under vacuum.[12] The flask should not be more than two-thirds full.

-

Evacuation: Ensure the system is sealed. Turn on the stirrer. Start the vacuum pump and slowly open the system to the vacuum. Watch the manometer until the pressure stabilizes at the desired level.

-

Heating: Begin to gently heat the flask with the heating mantle. Increase the temperature gradually.

-

Observation and Data Collection: Observe the liquid for the onset of boiling and watch for the formation of a condensation ring (reflux) rising up the distillation head. The boiling point is the temperature at which the vapor temperature is stable while the first drop of distillate is collected in the receiving flask. Record this stable temperature and the precise pressure from the manometer.

-

Shutdown: Once the measurement is complete, remove the heating mantle and allow the system to cool to room temperature before venting the system to atmospheric pressure.

Trustworthiness and Self-Validation: This protocol is self-validating. By recording both the stable temperature and the stable pressure, you generate an empirical data point (P, T). Repeating this procedure at several different pressure settings will generate a dataset that can be plotted (e.g., ln(P) vs. 1/T). The slope of this line can then be used to calculate the experimental ΔHvap via the Clausius-Clapeyron equation, validating the initial assumption and providing a highly accurate, compound-specific model for future predictions.

Conclusion

While published data on the boiling point of butyl tridecanoate at reduced pressure is scarce, this guide demonstrates that a combination of theoretical modeling and rigorous experimental protocol provides a reliable path forward for researchers. By leveraging the Clausius-Clapeyron equation with a reasoned estimate for the enthalpy of vaporization, we can predict the boiling point with sufficient accuracy for initial process design. However, for the stringent requirements of pharmaceutical and high-purity chemical synthesis, the experimental protocol outlined herein is essential for validating these predictions and ensuring the development of a robust, reliable, and safe purification process.

References

-

The Clausius-Clapeyron equation – explained. (2025, April 6). The PolyKnomics Blog. [Link]

-

Clausius–Clapeyron relation. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]

-

The Clausius-Clapeyron Equation. (n.d.). Purdue University. Retrieved March 26, 2026, from [Link]

-

Clausius-Clapeyron Equation Explained. (2022, July 22). Clutch Prep. [Link]

-

butyl tridecanoate. (2025, August 24). Chemsrc. [Link]

-

The Clausius-Clapeyron Equation. (2025, March 4). Chemistry LibreTexts. [Link]

-

Butyl tridecanoate. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

-

butyl tridecanoate. (n.d.). The Good Scents Company. Retrieved March 26, 2026, from [Link]

-

Distilling esters with very high boiling points?. (2020, August 13). Sciencemadness.org. [Link]

-

butyl tridecanoate. (n.d.). NIST/TRC Web Thermo Tables. Retrieved March 26, 2026, from [Link]

-

Vapor pressures and vaporization enthalpies of a series of esters used in flavors by correlation gas chromatography. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

-

Distillation. (n.d.). Jack Westin. Retrieved March 26, 2026, from [Link]

-

Vacuum Distillation: Process, Applications & Pump Requirements. (n.d.). BRANDTECH Scientific. Retrieved March 26, 2026, from [Link]

-

The vaporization enthalpies and vapor pressures of fatty acid methyl esters C18, C21 to C23, and C25 to C 29 by correlation - Gas chromatography. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

-

Antoine Equation parameters table for saturation pressure calculation of common pure compounds. (n.d.). My Engineering Tools. Retrieved March 26, 2026, from [Link]

Sources

- 1. butyl tridecanoate | CAS#:28267-31-4 | Chemsrc [chemsrc.com]

- 2. butyl tridecanoate, 28267-31-4 [thegoodscentscompany.com]

- 3. jackwestin.com [jackwestin.com]

- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 5. Butyl tridecanoate | C17H34O2 | CID 119910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. robertthanlon.com [robertthanlon.com]

- 7. Clausius–Clapeyron relation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Clausius-Clapeyron [chemed.chem.purdue.edu]

- 10. Antoine Equation parameters table for saturation pressure calculation of common pure compounds [myengineeringtools.com]

- 11. researchgate.net [researchgate.net]

- 12. Understanding Vacuum Distillation [sihaienergytech.com]

Exact mass and isotopic distribution of butyl tridecanoate

An In-Depth Technical Guide to the Exact Mass and Isotopic Distribution of Butyl Tridecanoate

Executive Summary

In the landscape of analytical chemistry, particularly within pharmaceutical research and metabolomics, the unambiguous identification of chemical entities is paramount. Butyl tridecanoate, a fatty acid ester, serves as a pertinent example to illustrate the principles of high-resolution mass spectrometry (HRMS). This guide provides a detailed exploration of the theoretical and experimental determination of its exact mass and isotopic distribution. We will dissect the fundamental concepts differentiating monoisotopic mass from average molecular weight, detail the calculations underpinning these values, and present a validated experimental workflow. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for precise molecular characterization, offering both foundational knowledge and practical insights into the causality behind analytical choices.

Introduction to Butyl Tridecanoate

Butyl tridecanoate (C₁₇H₃₄O₂) is an ester formed from tridecanoic acid and butanol.[1][2] As a member of the fatty acid ester class, its analogs are integral to various biological and industrial processes. Accurate identification and quantification are critical in fields ranging from food science to biomarker discovery. Mass spectrometry stands as the definitive technique for this purpose, providing a "chemical fingerprint" based on the molecule's mass-to-charge ratio (m/z).

The molecular formula for butyl tridecanoate is C₁₇H₃₄O₂.[1][2][3][4] Its structure consists of a 13-carbon acyl chain linked to a butyl group via an ester bond.

Caption: Chemical structure of butyl tridecanoate (C₁₇H₃₄O₂).

Theoretical Principles of Mass Analysis

A frequent point of confusion is the distinction between molecular weight and exact mass. The periodic table provides an average atomic weight for each element, which is a weighted average of all its naturally occurring isotopes.[5] The molecular weight (or molar mass) of a compound, listed as approximately 270.5 g/mol for butyl tridecanoate, is calculated using these average weights and is most relevant for stoichiometric calculations involving bulk material.[1][2][4][6]

Mass spectrometry, however, is a technique that resolves individual molecules. Therefore, the more relevant value is the exact mass, which is calculated using the mass of the most abundant, stable isotope of each element.[1]

Calculating the Monoisotopic Mass

The monoisotopic mass is the sum of the masses of the principal isotopes of the constituent atoms. For organic molecules, these are typically ¹H, ¹²C, ¹⁴N, ¹⁶O, etc. The calculation for butyl tridecanoate (C₁₇H₃₄O₂) is based on the precise masses of these isotopes.

| Element | Isotope | Isotopic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000000 | 17 | 204.000000000 |

| Hydrogen | ¹H | 1.007825032 | 34 | 34.266051088 |

| Oxygen | ¹⁶O | 15.994914620 | 2 | 31.989829240 |

| Total | 270.255880328 |

This calculated value, 270.255880 Da , represents the theoretical exact mass of the most abundant isotopologue of butyl tridecanoate.[1] High-resolution mass spectrometers are capable of measuring this value to within a few parts per million (ppm), allowing for high-confidence identification.

The Concept of Isotopic Distribution

Elements exist in nature as a mixture of isotopes. While ¹²C is the most common carbon isotope, a small fraction (~1.1%) is the heavier ¹³C isotope.[7] Similarly, oxygen has ¹⁷O and ¹⁸O isotopes in addition to the most abundant ¹⁶O.[8]

This natural variance means that a sample of butyl tridecanoate is not composed of molecules all having the exact mass of 270.255880 Da. It is a population of isotopologues.

-

M Peak: The most abundant isotopologue, containing only ¹²C, ¹H, and ¹⁶O. This corresponds to the monoisotopic mass.

-

M+1 Peak: This peak in the mass spectrum, one mass unit higher than M, is primarily due to molecules that contain a single ¹³C atom.

-

M+2 Peak: This peak is due to molecules containing two ¹³C atoms, or one ¹⁸O atom, among other possibilities.

The relative intensities of these isotopic peaks are predictable and form a characteristic pattern. The probability of incorporating a heavy isotope is based on its natural abundance and the number of atoms of that element in the molecule.[9][10] For butyl tridecanoate (C₁₇H₃₄O₂), the M+1 peak intensity is expected to be approximately 18.8% of the M peak intensity (17 carbons × ~1.1% ¹³C abundance).

| Isotope | Natural Abundance (%) |

| ¹²C | 98.93 |

| ¹³C | 1.07 |

| ¹H | 99.985 |

| ²H | 0.015 |

| ¹⁶O | 99.757 |

| ¹⁷O | 0.038 |

| ¹⁸O | 0.205 |

| Source: IUPAC data, simplified for clarity.[7][8] |

Experimental Determination via GC-HRMS

The analysis of fatty acid esters is routinely performed using Gas Chromatography-Mass Spectrometry (GC-MS).[11][12] For this guide, we will describe a workflow using high-resolution mass spectrometry (HRMS) to experimentally verify the theoretical calculations.

Experimental Workflow: Causality and Design

The choice of GC-HRMS is deliberate. Gas chromatography provides excellent separation of volatile and semi-volatile compounds like fatty acid esters, ensuring that the mass spectrum obtained is from a pure compound.[13] High-resolution mass spectrometry provides the mass accuracy required to confirm the elemental composition and distinguish the target molecule from other potential isobaric (same nominal mass) interferences.

Caption: Workflow for the confirmation of butyl tridecanoate identity.

Protocol: GC-HRMS Analysis

This protocol is a self-validating system. Each step is designed to ensure that the final data is reliable and the comparison to theoretical values is meaningful.

-

Standard Preparation:

-

Objective: To prepare a dilute, clean sample for introduction into the instrument.

-

a. Accurately weigh ~10 mg of butyl tridecanoate standard.

-

b. Dissolve in 10 mL of high-purity hexane to create a 1 mg/mL stock solution. Hexane is chosen for its volatility and compatibility with common GC stationary phases.

-

c. Perform a serial dilution to create a working standard of 10 µg/mL. This concentration is typically sufficient to produce a strong signal without saturating the detector.

-

-

Instrumental Conditions (Example):

-

GC System: Agilent 8890 GC (or equivalent).

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm). This is a common, robust, and relatively non-polar column suitable for general-purpose analysis of esters.

-

Inlet: Split/Splitless, 250°C, 20:1 split ratio. A split injection prevents column overloading and ensures sharp chromatographic peaks.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min. This program ensures the elution of butyl tridecanoate as a symmetric peak in a reasonable timeframe.

-

MS System: High-resolution Q-TOF or Orbitrap instrument.

-

Ion Source: Electron Ionization (EI) at 70 eV. EI is a standard, highly reproducible "hard" ionization technique that creates characteristic fragment ions, but for this analysis, we are focused on the molecular ion region.[12]

-

Mass Range: m/z 40-400. This range comfortably covers the molecular ion of butyl tridecanoate and its potential fragments.

-

Resolution: >25,000 (FWHM). High resolution is critical to achieve the mass accuracy needed for formula confirmation.

-

-

Data Acquisition and Processing:

-

a. Inject 1 µL of the working standard into the GC-MS system.

-

b. Acquire the data.

-

c. Locate the chromatographic peak for butyl tridecanoate.

-

d. Extract the mass spectrum from the apex of this peak.

-

e. Determine the experimental m/z of the monoisotopic peak (M) and the relative abundances of the M+1 and M+2 peaks.

-

Data Summary and Validation

The trustworthiness of the identification comes from the tight correlation between theoretical and experimental data.

| Parameter | Theoretical Value | Expected Experimental Value |

| Monoisotopic Mass (Da) | 270.25588 | 270.256 ± 0.001 (e.g., < 5 ppm error) |

| Relative Abundance (M) | 100% | 100% |

| Relative Abundance (M+1) | ~18.81% | 18.0 - 19.5% |

| Relative Abundance (M+2) | ~1.85% | 1.5 - 2.5% |

When the experimentally measured mass is within a low ppm tolerance of the theoretical mass, and the isotopic pattern matches the predicted distribution, the identity of butyl tridecanoate is confirmed with a very high degree of scientific certainty. This multi-faceted check acts as a self-validating system, minimizing the possibility of a false positive identification.

Conclusion

The precise analysis of butyl tridecanoate demonstrates the power of modern mass spectrometry. By understanding the core principles of exact mass and isotopic distribution, scientists can move beyond simple detection to authoritative identification. The convergence of theoretical calculations and high-resolution experimental data provides a robust, self-validating framework for the structural elucidation and confirmation of molecules, an essential capability in all areas of chemical and pharmaceutical science.

References

-

PubChem. Butyl tridecanoate | C17H34O2. National Center for Biotechnology Information. [Link]

-

Chemsrc. butyl tridecanoate | CAS#:28267-31-4. [Link]

-

NIST/TRC. butyl tridecanoate. Web Thermo Tables (WTT). [Link]

-

NIST. Tridecanoic acid, butyl ester. NIST Chemistry WebBook. [Link]

-

The Good Scents Company. butyl tridecanoate. [Link]

-

Nollet, L. M. L., & Toldrá, F. (Eds.). (2011). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. In Handbook of Analysis of Active Compounds in Functional Foods. CRC Press. [Link]

-

JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]

-

LCGC International. Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]

-

PubMed. Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry. [Link]

-

Wiley Science Solutions. Wiley FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. [Link]

-

Wikipedia. Natural abundance. [Link]

-

Kiefer, P., et al. (2016). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolic Engineering Communications. [Link]

-

Chemistry LibreTexts. Isotopic Abundance and Atomic Weight. [Link]

-

CK-12 Foundation. How do you calculate natural abundance?. [Link]

-

Commission on Isotopic Abundances and Atomic Weights. Isotopic Abundances of the Elements. [Link]

Sources

- 1. Butyl tridecanoate | C17H34O2 | CID 119910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tridecanoic acid, butyl ester [webbook.nist.gov]

- 3. butyl tridecanoate | CAS#:28267-31-4 | Chemsrc [chemsrc.com]

- 4. butyl tridecanoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 5. Natural abundance - Wikipedia [en.wikipedia.org]

- 6. butyl tridecanoate, 28267-31-4 [thegoodscentscompany.com]

- 7. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isotopic Abundances of the Elements | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ck12.org [ck12.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jeol.com [jeol.com]

- 13. Wiley FAMEs Fatty Acid Methyl Esters: Mass Spectral Database [sisweb.com]

Comprehensive Spectroscopic Identification of Butyl Tridecanoate: A Technical Guide for Structural Validation

Executive Summary

Butyl tridecanoate (CAS: 28267-31-4), the butyl ester of tridecanoic acid, is a medium-long chain fatty acid ester utilized extensively in lipidomics, flavor profiling, and as a specialized excipient in drug development. Accurate structural validation of this molecule (C₁₇H₃₄O₂, MW: 270.45 g/mol ) is analytically challenging because it is isobaric with numerous other fatty acid esters, such as methyl palmitate.

As an Application Scientist, I have designed this whitepaper to provide a definitive, self-validating analytical framework. By integrating Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, this guide explains not just how to perform the identification, but the chemical causality behind each methodological choice.

Mass Spectrometry (GC-EI-MS): Fragmentation Causality

Mechanistic Rationale

Electron Ionization (EI) at 70 eV is the gold standard for fatty acid esters because it imparts sufficient internal energy to induce predictable bond cleavages and specific rearrangements. For butyl tridecanoate, the molecular ion [M]⁺ at m/z 270 is typically weak due to the rapid cleavage of the ester linkage.

The defining feature of a butyl ester is the base peak at m/z 56, which corresponds to the butene ion [C₄H₈]⁺ formed via a hydrogen transfer mechanism, alongside m/z 57[C₄H₉]⁺ from direct alkyl cleavage. According to the [1], another diagnostic fragment occurs at m/z 215 ([M - C₄H₇]⁺). This specific fragmentation pattern definitively distinguishes it from methyl palmitate, which prominently features the McLafferty rearrangement ion at m/z 74.

Step-by-Step Methodology

-

Sample Preparation : Dilute the butyl tridecanoate sample to 1 mg/mL in GC-grade hexane.

-

Causality: Hexane ensures complete solvation of the hydrophobic aliphatic chain and prevents stationary phase degradation.

-

-

Injection : Inject 1 µL using a split ratio of 50:1.

-

Causality: A high split ratio prevents detector saturation and peak fronting, ensuring sharp peaks for accurate mass assignment.

-

-

Chromatography : Use a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 100°C (hold 2 min) to 300°C at 10°C/min.

-

Causality: The non-polar stationary phase separates analytes strictly by dispersion forces (boiling point), which is ideal for aliphatic esters.

-

-

Self-Validation Check : Calculate the Kovats Retention Index (RI) using a C8-C20 alkane ladder. As documented in the [2], the standard non-polar RI for butyl tridecanoate is approximately 1880. An experimental RI deviating by more than ±5 units necessitates column maintenance.

Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Mechanistic Rationale

Attenuated Total Reflectance (ATR) FTIR is chosen over transmission methods (like KBr pellets) because it requires zero sample preparation, eliminating moisture artifacts that could obscure the critical ester carbonyl stretch. The ester linkage is confirmed by a strong, sharp C=O stretching vibration, coupled with the C-O-C asymmetric stretch.

Step-by-Step Methodology

-

Background Collection : Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on the clean diamond ATR crystal.

-

Sample Application : Place 2-3 drops of neat butyl tridecanoate directly onto the crystal, ensuring complete coverage of the sensor area.

-

Acquisition : Acquire the spectrum (32 scans).

-

Causality: 32 scans provide an optimal signal-to-noise ratio without exposing the sample to excessive atmospheric moisture over time.

-

-

Self-Validation Check : The protocol is self-validating through the absence of a broad O-H stretching band above 3200 cm⁻¹. The presence of such a band indicates either hydrolysis of the ester back to tridecanoic acid and butanol, or ambient moisture contamination, immediately invalidating the sample integrity.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

Mechanistic Rationale

While MS provides molecular weight and functional group fragments, NMR is strictly required to map the carbon connectivity and confirm the precise chain lengths of both the tridecanoate backbone (C13) and the butyl alcohol moiety (C4). Deuterated chloroform (CDCl₃) is used because its lack of exchangeable protons preserves the critical spin-spin splitting (J-coupling) of the aliphatic chains.

Step-by-Step Methodology

-

Sample Preparation : Dissolve 15 mg of sample in 0.6 mL of CDCl₃ containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

-

Causality: 15 mg provides sufficient concentration for rapid ¹³C acquisition without causing viscosity-induced line broadening.

-

-

¹H NMR Acquisition : Acquire at 400 MHz using a 30° pulse angle, 16 scans, and a 2-second relaxation delay (D1).

-

Causality: The 2-second delay ensures complete longitudinal relaxation (T1) of the protons, allowing for accurate quantitative integration.

-

-

¹³C NMR Acquisition : Acquire at 100 MHz with proton decoupling (WALTZ-16), 512 scans, and a 2-second relaxation delay.

-

Self-Validation Check : The integration of the terminal methyl triplet at 0.88 ppm must be calibrated to exactly 3.00. Consequently, the -O-CH₂- triplet at 4.06 ppm must integrate to 2.00 ± 0.05. Any deviation indicates co-eluting homologous impurities. For orthogonal purity validation prior to NMR, reverse-phase HPLC methods have been validated by[3].

Quantitative Data Presentation

The following table synthesizes the expected spectroscopic signals required to confirm the identity of butyl tridecanoate.

| Analytical Modality | Key Signal / Peak | Assignment / Structural Feature | Causality / Significance |

| GC-EI-MS | m/z 270 | [M]⁺ (Molecular Ion) | Confirms intact molecular weight (C₁₇H₃₄O₂). |

| GC-EI-MS | m/z 56 (Base Peak) | [C₄H₈]⁺ (Butene ion) | Definitive marker for a butyl ester via hydrogen transfer. |

| GC-EI-MS | m/z 215 | [M - C₄H₇]⁺ | Loss of the butyl chain; differentiates from methyl esters. |

| ATR-FTIR | 1738 cm⁻¹ | C=O stretch (strong, sharp) | Confirms the presence of the ester carbonyl. |

| ATR-FTIR | 1175 cm⁻¹ | C-O-C asymmetric stretch | Confirms the ether-like linkage of the ester. |

| ¹H NMR (CDCl₃) | 4.06 ppm (t, 2H, J=6.7 Hz) | -O-CH₂- (Butyl group) | Deshielded protons adjacent to the ester oxygen. |

| ¹H NMR (CDCl₃) | 2.28 ppm (t, 2H, J=7.5 Hz) | -CH₂-C=O (Alpha carbons) | Protons adjacent to the carbonyl carbon. |

| ¹H NMR (CDCl₃) | 1.25 ppm (m, 18H) | Bulk aliphatic -CH₂- chain | Confirms the length of the tridecanoate backbone. |

| ¹³C NMR (CDCl₃) | 174.0 ppm | Quaternary C=O | Definitive confirmation of the ester carbonyl carbon. |

| ¹³C NMR (CDCl₃) | 64.1 ppm | -O-CH₂- carbon | Confirms the oxygen-bound carbon of the butyl chain. |

Analytical Workflow Visualization

The following diagram maps the logical progression from sample preparation through multi-modal data acquisition to final structural confirmation.

Figure 1: Multi-modal spectroscopic workflow for the structural validation of butyl tridecanoate.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 119910, Butyl tridecanoate." PubChem,[Link]

-

National Institute of Standards and Technology. "Tridecanoic acid, butyl ester." NIST Chemistry WebBook, SRD 69,[Link]

-

SIELC Technologies. "Butyl tridecanoate." SIELC Compounds Database,[Link]

Application Note: Gas Chromatography Retention Index for Butyl Tridecanoate and Its Utility as an Internal Standard

Introduction & Mechanistic Rationale

In gas chromatography (GC), relying on absolute retention times ( tR ) for compound identification is scientifically flawed. Variables such as column aging, stationary phase bleeding, carrier gas linear velocity, and oven temperature calibration introduce run-to-run deviations. To establish a self-validating system, chromatographers utilize the Kovats Retention Index (RI). The RI normalizes these variables by mapping the analyte's retention behavior against a homologous series of n-alkanes, ensuring that the compound's position is relative, reproducible, and universally applicable across different laboratories.

Butyl tridecanoate (C17H34O2), a medium-long chain fatty acid ester, is highly valued in GC analysis. Because odd-chain fatty acids and their esterified derivatives are exceptionally rare in natural biological matrices (such as plant extracts or mammalian tissue), butyl tridecanoate serves as an ideal Internal Standard (IS) . Its absence in endogenous samples prevents peak co-elution, while its predictable elution profile allows it to act as a stable reference point to correct for injection volume variations and detector drift during complex assays, such as the quantification of polyisoprenoid alcohols [1].

Quantitative Data: Retention Index Summary

The retention index of butyl tridecanoate shifts significantly depending on the polarity of the stationary phase. This phase shift ( ΔI≈244 ) is driven by the causality of intermolecular forces: on a non-polar column, separation is governed purely by dispersion forces (boiling point/molecular weight). On a polar column, strong dipole-dipole interactions occur between the ester carbonyl oxygen of butyl tridecanoate and the polar functional groups (e.g., polyethylene glycol) of the stationary phase, retarding its elution and increasing the RI.

Table 1: Kovats Retention Index (RI) Values for Butyl Tridecanoate

| Stationary Phase Polarity | Example Column Types | Kovats Retention Index (RI) | Mechanistic Interaction |

| Standard Non-Polar | DB-5, HP-5, SE-54 | 1868 – 1880 | London dispersion forces; correlates with boiling point. |

| Standard Polar | DB-WAX, Carbowax | 2118 | Dipole-dipole interactions with the ester carbonyl group. |

(Data sourced from the NIST Mass Spectrometry Data Center via [1])

Logical workflow for establishing a self-validating Kovats Retention Index system.

Experimental Protocol: Butyl Tridecanoate as an Internal Standard

To demonstrate the practical application of butyl tridecanoate's retention properties, we detail its use as an internal standard in the quantification of solanesol from tobacco leaves, adapted from established capillary GC methodologies [2].

Solanesol is a massive, 45-carbon polyisoprenoid alcohol. Due to its high boiling point and active hydroxyl group, it requires derivatization to prevent column tailing. Butyl tridecanoate is selected as the IS because its ester linkage does not react with silylating reagents, ensuring its chemical structure and RI remain perfectly stable regardless of derivatization efficiency.

Step-by-Step Methodology & Self-Validating Quality Control

Step 1: Biomass Saponification

-

Action: Treat 1.0 g of dried, pulverized tobacco leaf extract with 0.5 M methanolic KOH and reflux at 60°C for 45 minutes.

-

Causality: Saponification cleaves ester bonds of bound lipids, releasing total free solanesol into the matrix for accurate absolute quantification.

Step 2: Internal Standard Spiking

-

Action: Spike the mixture with exactly 1.0 mL of a 500 µg/mL Butyl Tridecanoate standard solution (prepared in hexane).

-

Causality: Adding the IS before the extraction phase ensures that any subsequent volumetric losses during sample transfer or evaporation are mathematically canceled out during the final ratiometric calculation.

Step 3: Liquid-Liquid Extraction (LLE)

-

Action: Add 5 mL of hexane and 5 mL of deionized water. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes. Extract the upper organic (hexane) layer. Repeat twice and pool the organic fractions.

-

Causality: The non-polar hexane partitions the lipophilic solanesol and the butyl tridecanoate IS away from polar interferents, salts, and the KOH catalyst.

Step 4: Silylation Derivatization

-

Action: Evaporate the pooled hexane extract to dryness under a gentle nitrogen stream. Reconstitute in 1 mL of anhydrous pyridine. Add 100 µL of N,O-Bis(trimethylsilyl)acetamide (BSA). Incubate at 60°C for 30 minutes.

-

Causality: BSA replaces the active hydrogen on solanesol's hydroxyl group with a trimethylsilyl (TMS) group. This drastically reduces hydrogen bonding, lowers the boiling point, and sharpens the GC peak. Butyl tridecanoate remains unreacted, acting as a stable anchor in the chromatogram.

Step 5: GC-FID Analysis & System Suitability

-

Action: Inject 1 µL of the derivatized sample into a GC equipped with a Flame Ionization Detector (FID) and an SE-54 (or DB-5) capillary column.

-

Self-Validating QC: Before running samples, inject a C10-C40 alkane standard. Verify that the calculated RI of the butyl tridecanoate peak falls exactly within the 1868–1880 range. If the RI shifts, it indicates column degradation or a leak in the carrier gas flow, halting the run before data is compromised.

Step 6: Ratiometric Quantification

-

Action: Calculate the concentration of solanesol by plotting the peak area ratio (Area Solanesol / Area IS ) against a previously established calibration curve.

Step-by-step sample preparation and GC-FID workflow using an internal standard.

Conclusion

The utilization of butyl tridecanoate as an internal standard is a prime example of applying fundamental physical chemistry to analytical problem-solving. By understanding its Kovats Retention Index across different stationary phases, researchers can confidently map its elution profile, ensuring it occupies a clean spectral window. When paired with rigorous self-validating protocols like pre-run alkane indexing, it guarantees high-fidelity quantitative data in complex drug development and natural product extraction workflows.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 119910, Butyl tridecanoate". PubChem. Available at:[Link]

-

Yan, N., Liu, Y., Liu, D., et al. (2019). "Bioactivities and Medicinal Value of Solanesol and Its Accumulation, Extraction Technology, and Determination Methods". Biomolecules, 9(8), 334. Available at:[Link]

Application Note: Utilizing Butyl Tridecanoate as an Internal Standard for Accurate Lipid Quantification by GC-MS

Introduction: The Critical Role of Internal Standards in Quantitative Lipidomics

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of analytical techniques for the detailed profiling and quantification of fatty acids and other lipid species.[1] However, the journey from a complex biological sample to accurate, reproducible quantitative data is fraught with potential variability. This variability can arise from multiple stages of the analytical workflow, including sample extraction efficiency, derivatization yields, and instrumental response fluctuations.[2] To navigate these challenges and ensure the integrity of quantitative data, the use of an internal standard (IS) is not just recommended, but essential.[3]

An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample.[2] It is added at a known concentration to all samples, standards, and quality controls at the very beginning of the sample preparation process. By monitoring the signal of the internal standard relative to the target analytes, researchers can correct for variations that occur during the analytical procedure. This normalization is paramount for achieving the high levels of precision and accuracy required in lipidomics research, particularly in fields such as biomarker discovery and drug development.

The Rationale for Butyl Tridecanoate: An Odd-Chain Advantage

The selection of an appropriate internal standard is a critical decision that directly impacts the quality of the resulting data. Among the various options, odd-chain fatty acid esters, such as butyl tridecanoate, have emerged as a robust choice for several scientifically grounded reasons.

Historically, odd-chain saturated fatty acids were considered to be of little physiological significance and present at very low concentrations in most biological systems.[4][5] This makes them excellent candidates for internal standards as their presence is unlikely to interfere with the measurement of endogenous even-chain fatty acids, which are the primary focus of most lipidomics studies. Tridecanoic acid (C13:0) is a long-chain fatty acid.[6] Butyl tridecanoate, the butyl ester of tridecanoic acid, possesses chemical and physical properties that make it particularly well-suited for GC-MS analysis.[7]

Key Advantages of Butyl Tridecanoate:

-

Chemical Similarity: As a fatty acid ester, butyl tridecanoate closely mimics the chemical behavior of the fatty acid methyl esters (FAMEs) that are typically analyzed in GC-MS lipidomics. This similarity ensures that it behaves comparably during extraction, derivatization (if the butyl ester is formed in situ or if it's used to normalize a FAMEs analysis), and chromatographic separation.

-

Low Endogenous Abundance: The thirteen-carbon chain of tridecanoic acid is not a common fatty acid in most mammalian and plant systems, minimizing the risk of co-elution with and overestimation of endogenous analytes.[8]

-

Chromatographic Predictability: Its retention time in a typical GC separation is predictable and often falls within the range of common C14 to C22 fatty acids, allowing for easy integration into existing analytical methods.

-

Mass Spectral Distinction: The mass spectrum of butyl tridecanoate is distinct from that of the more common methyl esters of fatty acids, allowing for clear identification and quantification without spectral overlap.

Experimental Workflow: A Self-Validating System

The following protocol outlines a comprehensive and self-validating workflow for the quantification of fatty acids in a biological matrix (e.g., plasma, cell culture) using butyl tridecanoate as an internal standard. The causality behind each step is explained to provide a deeper understanding of the methodology.

Workflow Overview

Caption: A generalized workflow for GC-MS lipidomics utilizing an internal standard.

Detailed Protocol

Materials:

-

Butyl tridecanoate (CAS: 28267-31-4)[9]

-

Methanol, HPLC grade

-

Chloroform, HPLC grade

-

0.9% NaCl solution

-

Boron trifluoride-methanol (BF3-Methanol) reagent (12-14%)[10]

-

Hexane, HPLC grade

-

Anhydrous sodium sulfate

-

Glass test tubes with Teflon-lined screw caps

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a suitable capillary column (e.g., DB-225)

Procedure:

-

Preparation of Internal Standard Stock Solution:

-

Accurately weigh a known amount of butyl tridecanoate and dissolve it in hexane to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Causality: A precise stock solution is the foundation for accurate quantification. Hexane is a suitable solvent due to its volatility and compatibility with subsequent steps.

-

-

Sample Preparation and Internal Standard Spiking:

-

To a glass test tube, add a known volume or weight of the biological sample (e.g., 100 µL of plasma).

-

Add a precise volume of the butyl tridecanoate internal standard stock solution to each sample, calibration standard, and quality control. The amount added should result in a peak area that is comparable to the analytes of interest and falls within the linear range of the detector.

-

Causality: Spiking the IS at the beginning ensures that it undergoes all subsequent steps alongside the endogenous lipids, thus accounting for any losses or variations.

-

-

Lipid Extraction (Modified Folch Method):

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 500 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 1 minute and then centrifuge at 2,000 x g for 5 minutes.

-

Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

-

Causality: The Folch method is a widely accepted technique for the efficient extraction of a broad range of lipids from biological matrices. The salt solution helps to create a clean separation between the aqueous and organic phases.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.

-

Add 2 mL of 12-14% BF3-Methanol reagent to the dried lipid extract.[10]

-

Tightly cap the tube and heat at 80-100°C for 45-60 minutes.[1]

-

Causality: Derivatization is crucial for GC-MS analysis as it converts non-volatile fatty acids into their more volatile methyl ester counterparts.[1][10] BF3-Methanol is an effective catalyst for this transesterification reaction.[11]

-

Cool the tube to room temperature.

-

Add 1 mL of water and 2 mL of hexane, then vortex for 1 minute to extract the FAMEs into the hexane layer.[10]

-

Centrifuge to separate the phases and carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.[10]

-

Transfer the dried hexane extract to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the final extract into the GC-MS system.

-

GC Conditions (Example):

-

Column: DB-225 (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 230°C at 4°C/min, and hold for 15 minutes.[12]

-

Injector Temperature: 250°C

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Transfer Line Temperature: 250°C

-

-

Causality: The chromatographic conditions are optimized to achieve good separation of the FAMEs and the butyl tridecanoate internal standard. The mass spectrometer is set to fragment the molecules and produce characteristic mass spectra for identification and quantification.

-

-

Data Processing and Quantification:

-

Identify the peaks corresponding to the FAMEs and butyl tridecanoate based on their retention times and mass spectra.

-

Integrate the peak areas for each analyte and the internal standard.

-

Calculate the response factor (RF) for each analyte relative to the internal standard using a calibration curve prepared with known concentrations of fatty acid standards and a constant concentration of the internal standard.

-

Concentration Calculation:

-

Response Factor (RF) = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS)

-

Conc_Analyte_in_Sample = (Area_Analyte_in_Sample / Area_IS_in_Sample) * (Conc_IS / RF)

-

-

Causality: This ratiometric approach corrects for variations in injection volume and instrument response, leading to accurate and precise quantification.

-

Data Presentation and Interpretation

The use of butyl tridecanoate allows for the generation of high-quality quantitative data. The results can be presented in a clear and concise table, enabling easy comparison between different samples or experimental conditions.

Table 1: Example Quantitative Data for Fatty Acid Profile in Human Plasma

| Fatty Acid | Retention Time (min) | Analyte Peak Area | IS (Butyl Tridecanoate) Peak Area | Calculated Concentration (µg/mL) |

| Myristic Acid (C14:0) | 12.5 | 45,678 | 150,123 | 15.2 |

| Palmitic Acid (C16:0) | 15.8 | 234,567 | 150,123 | 78.1 |

| Stearic Acid (C18:0) | 18.9 | 123,456 | 150,123 | 41.1 |

| Oleic Acid (C18:1) | 19.2 | 345,678 | 150,123 | 115.1 |

| Linoleic Acid (C18:2) | 19.8 | 187,654 | 150,123 | 62.5 |

Trustworthiness and Validation

The robustness of this protocol is ensured by its self-validating nature. The consistent monitoring of the internal standard's peak area across all samples provides a continuous check on the performance of the entire analytical process. Any significant deviation in the internal standard's response in a particular sample would flag a potential issue with the extraction, derivatization, or injection for that sample, allowing for its re-analysis or exclusion.

Furthermore, the use of a calibration curve with multiple concentration points for each analyte, all containing a fixed amount of the internal standard, validates the linearity of the response and the accuracy of the quantification over a defined concentration range.

Conclusion

Butyl tridecanoate serves as an excellent internal standard for GC-MS-based lipidomics due to its chemical appropriateness, low endogenous levels, and distinct analytical signature. By incorporating butyl tridecanoate into a well-structured and validated workflow, researchers, scientists, and drug development professionals can significantly enhance the accuracy, precision, and reliability of their quantitative lipidomics data. This, in turn, empowers more confident biological interpretations and accelerates scientific discovery.

References

-

Gao, X., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Chromatography B, 1134-1135, 121857. Retrieved from [Link]

-

Jantzen, M. M., et al. (2016). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Analytical Methods in Chemistry, 2016, 8058714. Retrieved from [Link]

-

Kallio, H., et al. (2015). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 7(17), 7196-7203. Retrieved from [Link]

-

Lopes, J. F., et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 25(22), 5323. Retrieved from [Link]

-

Quehenberger, O., et al. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS. Retrieved from [Link]

-

Tan, B., et al. (2023). Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH). Bio-protocol, 13(13), e4707. Retrieved from [Link]

-

Bishop, L. M. (2023). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. UC Davis. Retrieved from [Link]

-

Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444. Retrieved from [Link]

-

Meikle, P. J., et al. (2023). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. Journal of Proteome Research, 22(4), 1183-1194. Retrieved from [Link]

-

Chemsrc. (n.d.). butyl tridecanoate | CAS#:28267-31-4. Retrieved from [Link]

-

ResearchGate. (2016). Odd chain fatty acid as internal standard?. Retrieved from [Link]

-

ResearchGate. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Retrieved from [Link]

-

LIPID MAPS. (2007). Internal standards for lipidomic analysis. Retrieved from [Link]

-

NextSDS. (n.d.). butyl tridecanoate — Chemical Substance Information. Retrieved from [Link]

-

NIST. (n.d.). Tridecanoic acid, butyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2026). Optimization of a fatty acid methyl ester protocol for quantification of odd- and even-chain fatty acids in yeast. Retrieved from [Link]

-

Wang, M., et al. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Progress in Lipid Research, 65, 27-49. Retrieved from [Link]

-

Gupta, V., et al. (2021). Standardization and validation of assay of selected omega-3 and omega-6 fatty acids from phospholipid fraction of red cell. Journal of Analytical Science and Technology, 12, 33. Retrieved from [Link]

-

ResearchGate. (n.d.). List of internal standards used for lipidomics analysis. Retrieved from [Link]

-

The Good Scents Company. (n.d.). butyl tridecanoate, 28267-31-4. Retrieved from [Link]

-

Sasakura, C., et al. (2012). Metabolic Profiling of Oxidized Lipid-Derived Volatiles in Blood by Gas Chromatography/Mass Spectrometry with In-Tube Extraction. Journal of Health Science, 58(3), 326-333. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tridecanoate. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. jfda-online.com [jfda-online.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tridecanoate | C13H25O2- | CID 21932507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tridecanoic acid, butyl ester [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. butyl tridecanoate, 28267-31-4 [thegoodscentscompany.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic Profiling of Oxidized Lipid-Derived Volatiles in Blood by Gas Chromatography/Mass Spectrometry with In-Tube Extraction - PMC [pmc.ncbi.nlm.nih.gov]

Fatty acid butyl ester (FABE) derivatization using tridecanoic acid

An Application Note and Protocol for the Derivatization of Fatty Acids to Butyl Esters (FABE) using Tridecanoic Acid as an Internal Standard for GC-MS Analysis

Introduction: The Importance of Accurate Fatty Acid Quantification

The analysis of fatty acids is a critical aspect of research in numerous fields, including drug development, clinical diagnostics, and food science.[1] Gas chromatography (GC) is a powerful and widely used technique for the separation and quantification of fatty acids.[2][3] However, due to their low volatility and potential for adsorption within the analytical system, fatty acids are typically converted to more volatile ester derivatives prior to analysis.[2][4] While fatty acid methyl esters (FAMEs) are commonly used, fatty acid butyl esters (FABEs) offer distinct advantages, particularly for the analysis of short-chain fatty acids (SCFAs). The higher boiling points of butyl esters, such as butyl butyrate, reduce the risk of evaporative loss during sample preparation and ensure better chromatographic separation from the solvent front.[5]

Accurate and reproducible quantification is paramount in fatty acid analysis. The inclusion of an internal standard (IS) is essential to correct for variations that can occur during sample preparation, derivatization, and injection.[1] Tridecanoic acid (C13:0), an odd-chain saturated fatty acid, serves as an excellent internal standard for this purpose.[6] Its infrequent natural occurrence in most biological samples minimizes the risk of interference with endogenous analytes.[1]

This application note provides a comprehensive, step-by-step protocol for the derivatization of fatty acids to their butyl esters using tridecanoic acid as an internal standard, followed by analysis using gas chromatography-mass spectrometry (GC-MS). The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Principle of the Method: Acid-Catalyzed Esterification and the Role of the Internal Standard

The derivatization process is based on the acid-catalyzed esterification of fatty acids with 1-butanol. In the presence of an acid catalyst, such as hydrochloric acid (HCl) or boron trifluoride (BF₃), the carbonyl oxygen of the fatty acid's carboxyl group is protonated.[4][7] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 1-butanol. The subsequent loss of a water molecule results in the formation of the corresponding fatty acid butyl ester.[7][8]

The use of tridecanoic acid as an internal standard is a cornerstone of this quantitative method. A known amount of tridecanoic acid is added to each sample at the beginning of the workflow. Any sample loss during extraction or incomplete derivatization will affect both the target fatty acids and the internal standard to a similar extent. By comparing the peak area of each analyte to the peak area of the tridecanoic acid butyl ester, accurate quantification can be achieved.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 5. aocs.org [aocs.org]

- 6. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

Technical Support Center: HPLC Mobile Phase Optimization for Butyl Tridecanoate

Welcome to the Technical Support Center for lipid and ester chromatography. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for butyl tridecanoate (tridecanoic acid, butyl ester).

The Analytical Challenge: Causality & Principles

Butyl tridecanoate (C₁₇H₃₄O₂) presents two primary chromatographic hurdles:

-

Extreme Hydrophobicity: The long 17-carbon aliphatic chain results in massive retention on standard reversed-phase (RP-HPLC) columns.

-

Lack of a Conjugated Chromophore: The molecule only possesses an ester carbonyl group, meaning it absorbs UV light weakly and only at very low wavelengths (< 210 nm).

These structural realities dictate that standard gradient methods with UV detection will often fail due to severe baseline drift. Success requires a deliberate pairing of mobile phase strength, solvent UV transparency, and detector compatibility[1][2].

Method Development Decision Matrix

The following workflow illustrates the logical progression for selecting your mobile phase based on your available detection hardware.

HPLC method development workflow for butyl tridecanoate based on detector selection.

Troubleshooting & FAQs

Q1: Why is my butyl tridecanoate peak excessively broad, or why does it fail to elute within 30 minutes? Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions with the stationary phase. Because butyl tridecanoate is highly non-polar, a mobile phase with too much water (e.g., < 70% organic) causes the analyte to partition almost entirely into the stationary phase, leading to excessive retention and band broadening. Solution: Increase the organic modifier concentration. Start with a high percentage of Acetonitrile (e.g., 85–95%). If retention remains too strong on a standard C18 column, switch to a specialized mixed-mode column (like the Newcrom R1), which successfully elutes butyl tridecanoate using a simple Acetonitrile/Water mixture[1]. For extremely stubborn hydrophobic esters, Non-Aqueous Reversed-Phase (NARP) chromatography using a blend of Acetonitrile and Isopropanol (e.g., 55/45 v/v) significantly improves solubility and elution speed.

Q2: I am using a Water/Acetonitrile gradient with UV detection at 205 nm. Why is the baseline drifting so severely that it masks my peaks? Causality: At low wavelengths (< 210 nm), Water and Acetonitrile have different background absorbances. As the gradient dynamically changes the solvent ratio, the baseline shifts proportionally. This creates a steep drift that completely obscures the weak ester signal. Solution:

-

Switch to Isocratic Elution: By maintaining a constant mobile phase composition (e.g., 85% ACN / 15% Water), the background absorbance remains static, yielding a flat, readable baseline[1].

-

Upgrade the Detector: If a gradient is mandatory for separating complex lipid mixtures, abandon UV detection. Utilize an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). These universal detectors remove the mobile phase via evaporation and measure the remaining non-volatile analyte particles, making them immune to solvent-induced baseline drift and highly effective for fatty acid esters[2][3][4].

Q3: Which mobile phase additive should I use: Phosphoric Acid, Formic Acid, or no modifier? Causality: Additives are typically used to control the ionization state of the analyte. Since butyl tridecanoate is a neutral ester, it does not ionize. Therefore, the choice of modifier is dictated entirely by your detector's compatibility requirements. Solution:

-

For UV Detection: Use 0.05% to 0.1% Phosphoric acid. It is highly transparent at low UV wavelengths and helps sharpen peaks by masking residual silanols on the column[1].

-

For LC-MS, ELSD, or CAD: Phosphoric acid is non-volatile and will precipitate, permanently damaging these detectors. You must substitute it with a volatile modifier like 0.1% Formic acid[1]. Alternatively, you can run the mobile phase without any acid modifiers, which is a standard and safe practice for neutral ester analysis via CAD or ELSD[4][5].

Q4: Should I use Methanol or Acetonitrile as the organic modifier? Causality: Acetonitrile has a lower UV cutoff (190 nm) compared to Methanol (205 nm) and provides lower system backpressure due to its lower viscosity when mixed with water. Solution: Acetonitrile is the superior choice. Methanol's higher UV cutoff will cause excessive background noise if you are relying on low-UV detection. Furthermore, Acetonitrile is a stronger elution solvent for aliphatic chains, providing sharper peaks[1][5].

Quantitative Data: Mobile Phase Selection Matrix

Use the following table to select your exact mobile phase parameters based on your hardware.

| Detection Strategy | Recommended Mobile Phase | Modifier | Elution Mode | Diagnostic Outcome (Self-Validation) |

| UV (< 210 nm) | 80–95% ACN / H₂O | 0.1% Phosphoric Acid | Isocratic | Flat baseline; sharp peak symmetry. |

| UV (< 210 nm) | 80–95% ACN / H₂O | 0.1% Phosphoric Acid | Gradient | Avoid: Severe baseline drift masks peaks. |

| ELSD / CAD | 70–100% ACN / H₂O | None or 0.1% Formic Acid | Gradient | Stable baseline; robust lipid detection. |

| LC-MS | 80–95% ACN / H₂O | 0.1% Formic Acid | Grad. / Isocratic | High S/N ratio; specific mass confirmation. |

| NARP (ELSD) | 55% ACN / 45% Isopropanol | None | Isocratic | Elution of highly retained ester aggregates. |

Protocol: Self-Validating Mobile Phase Optimization

Objective: Establish a robust, reproducible isocratic RP-HPLC method for butyl tridecanoate.

Step 1: System Purge and Baseline Validation

-

Flush the HPLC system and column (e.g., C18, C8, or Newcrom R1) with 100% Acetonitrile for 20 column volumes to elute any highly retained lipid contaminants.

-

Self-Validation Checkpoint: Monitor the baseline at your target detection parameter (e.g., 205 nm for UV, or standard gain for ELSD). A stable baseline (drift < 1 mAU/min) confirms system readiness and solvent purity. Do not proceed if the baseline is erratic.

Step 2: Mobile Phase Preparation

-

Prepare Channel A: Milli-Q Water.

-

Prepare Channel B: HPLC-Grade Acetonitrile (or LC-MS grade if using ELSD/MS).

-

Add the appropriate modifier based on your detector (0.1% Phosphoric acid for UV; 0.1% Formic acid or none for ELSD/MS)[1][4].

Step 3: Isocratic Screening

-

Set the pump to deliver an isocratic flow of 90% Channel B and 10% Channel A.

-

Inject a 1 mg/mL standard of butyl tridecanoate.

-

Calculate the retention factor ( k′ ).

Step 4: Fine-Tuning

-

If k′<2 (eluting too close to the solvent front), decrease Channel B by 5% increments to increase retention.

-

If k′>10 (excessive retention and peak broadening), increase Channel B to 95%, or transition to a Non-Aqueous Reversed-Phase (NARP) system using Acetonitrile and Isopropanol.

Sources

Technical Support Center: Troubleshooting Matrix Effects in Butyl Tridecanoate Quantification

Welcome to the Technical Support Center. Quantifying highly lipophilic fatty acid esters like butyl tridecanoate in complex biological matrices (e.g., plasma, serum, or tissue homogenates) presents unique analytical challenges. This guide is designed for drug development professionals and analytical scientists to troubleshoot and overcome matrix-induced signal anomalies in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

FAQ 1: Why does butyl tridecanoate suffer from severe signal suppression in LC-ESI-MS/MS analysis?

The Mechanistic Cause: Matrix effects in LC-MS/MS primarily occur at the electrospray ionization (ESI) interface. Butyl tridecanoate is a highly lipophilic compound. In reversed-phase liquid chromatography (RPLC), it exhibits strong retention on C18 columns, causing it to elute late in the gradient. Unfortunately, this retention window perfectly overlaps with the elution of endogenous phospholipids—specifically glycerophosphocholines and lysophosphatidylcholines—which are abundant in biological fluids1.

During droplet formation in the ESI source, these co-eluting phospholipids act as aggressive surfactants. They outcompete the butyl tridecanoate molecules for space and charge on the surface of the aerosol droplets. As a result, the target analyte remains trapped inside the droplet and fails to transition into the gas phase, leading to severe ion suppression and false-negative reporting2. Furthermore, residual matrix components can loosely bind to the analyte on the column, causing unexpected retention time (Rt) shifts or peak splitting3.

FAQ 2: How can I mathematically validate the extent of the matrix effect in my current workflow?

To ensure your analytical protocol is a self-validating system, you must uncouple extraction recovery losses from true ionization suppression. This is achieved by calculating the Matrix Effect Factor (MEF) using a post-extraction addition methodology 4.

Step-by-Step MEF Validation Protocol:

-

Prepare Neat Standard (A): Spike butyl tridecanoate into your pure reconstitution solvent (e.g., 80:20 Acetonitrile:Water) at your target concentration (e.g., 50 ng/mL). Inject into the LC-MS/MS and record the peak area.

-

Prepare Blank Matrix: Process a blank plasma sample through your standard extraction protocol (e.g., protein precipitation) without adding the analyte.

-

Post-Extraction Spike (B): Spike the resulting blank matrix extract with butyl tridecanoate to achieve the exact same concentration as the neat standard (50 ng/mL). Inject and record the peak area.

-

Calculate MEF: Apply the formula: MEF (%) = (Area B / Area A) × 100.

-